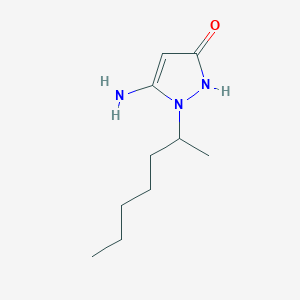
5-Amino-1-(1-methyl-hexyl)-1H-pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(heptan-2-yl)-1H-pyrazol-3-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a heptan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(heptan-2-yl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-keto ester, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-amino-1-(heptan-2-yl)-1H-pyrazol-3-ol may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(heptan-2-yl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
5-Amino-1-(heptan-2-yl)-1H-pyrazol-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-amino-1-(heptan-2-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include modulation of biochemical processes such as signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-(heptan-2-yl)-1H-pyrazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
5-Amino-1-(heptan-2-yl)-1H-pyrazol-3-thiol: Contains a thiol group instead of a hydroxyl group, potentially altering its chemical properties and applications.
Uniqueness
5-Amino-1-(heptan-2-yl)-1H-pyrazol-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
3-amino-2-heptan-2-yl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H19N3O/c1-3-4-5-6-8(2)13-9(11)7-10(14)12-13/h7-8H,3-6,11H2,1-2H3,(H,12,14) |
Clé InChI |
FNVKNQYEKMQPPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)N1C(=CC(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















